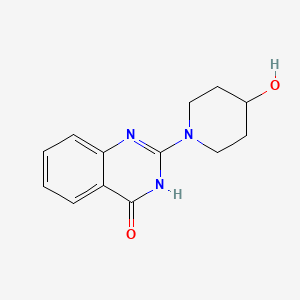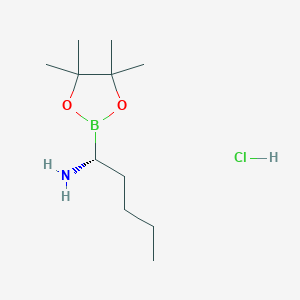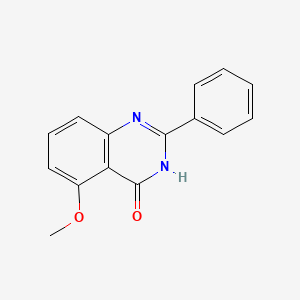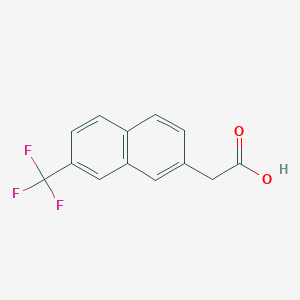
6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a naphthalene ring attached to a pyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of naphthalen-1-amine with a pyrimidine derivative under specific conditions. One common method includes:
Starting Materials: Naphthalen-1-amine and a pyrimidine-2,4-dione derivative.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and may require heating to facilitate the reaction.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions include quinone derivatives, tetrahydro derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as naphthalene-1-amine and naphthalene-2-amine share structural similarities.
Pyrimidine Derivatives: Compounds like pyrimidine-2,4-dione and its various substituted forms are similar in structure.
Uniqueness
6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione is unique due to the combination of the naphthalene and pyrimidine moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
CAS No. |
21333-08-4 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
6-(naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H11N3O2/c18-13-8-12(16-14(19)17-13)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,15,16,17,18,19) |
InChI Key |
MBZFANWCRWUDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)




![3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B11863971.png)

![1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11863983.png)

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)

